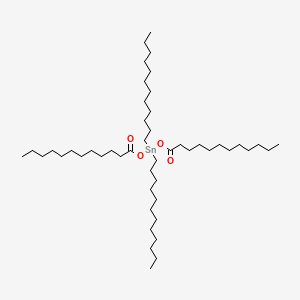

Bis(dodecanoyloxy)didodecylstannane

Description

Bis(dodecanoyloxy)didodecylstannane is an organotin compound characterized by two dodecyl (C₁₂H₂₅) groups and two dodecanoyloxy (C₁₁H₂₂COO⁻) ligands bonded to a central tin atom. These compounds are pivotal in industrial applications, particularly as catalysts in polymer chemistry, due to their tunable reactivity and stability .

Propriétés

Numéro CAS |

69537-35-5 |

|---|---|

Formule moléculaire |

C48H96O4Sn |

Poids moléculaire |

856.0 g/mol |

Nom IUPAC |

[dodecanoyloxy(didodecyl)stannyl] dodecanoate |

InChI |

InChI=1S/2C12H24O2.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-12H2,2H3;/q;;;;+2/p-2 |

Clé InChI |

MBPHIRCSMZIBOE-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du bis(dodécanoyloxy)didodécylstannane implique généralement la réaction du chlorure d'étain(IV) avec l'acide dodécanoïque en présence d'une base appropriée. La réaction est effectuée dans des conditions contrôlées afin de garantir la formation du produit souhaité. Le schéma réactionnel général peut être représenté comme suit :

SnCl4+4C12H23COOH→Sn(OCOC12H23)2(C12H25)2+4HCl

Méthodes de production industrielle : La production industrielle de bis(dodécanoyloxy)didodécylstannane implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées {_svg_1}.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Le bis(dodécanoyloxy)didodécylstannane est utilisé comme précurseur dans la synthèse d'autres composés organoétain. Il est également étudié pour ses propriétés catalytiques dans diverses réactions organiques.

Biologie : En recherche biologique, ce composé est exploré pour son potentiel en tant qu'agent antimicrobien en raison de sa capacité à perturber les membranes cellulaires microbiennes.

Médecine : Des recherches sont en cours sur l'utilisation du bis(dodécanoyloxy)didodécylstannane dans les systèmes de délivrance de médicaments, en particulier pour sa capacité à former des complexes stables avec divers médicaments.

Industrie : Dans le secteur industriel, ce composé est utilisé dans la production de matériaux haute performance, notamment les revêtements et les polymères.

Mécanisme d'action

Le mécanisme d'action du bis(dodécanoyloxy)didodécylstannane implique son interaction avec les membranes cellulaires et les protéines. Le composé peut s'insérer dans les bicouches lipidiques, perturbant l'intégrité de la membrane et conduisant à la lyse cellulaire. De plus, il peut se lier aux protéines, modifiant leur fonction et conduisant à divers effets biochimiques.

Applications De Recherche Scientifique

Chemistry: Bis(dodecanoyloxy)didodecylstannane is used as a precursor in the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.

Biology: In biological research, this compound is explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: There is ongoing research into the use of this compound in drug delivery systems, particularly for its ability to form stable complexes with various drugs.

Industry: In the industrial sector, this compound is used in the production of high-performance materials, including coatings and polymers .

Mécanisme D'action

The mechanism of action of bis(dodecanoyloxy)didodecylstannane involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can bind to proteins, altering their function and leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Organotin Compounds

Organotin dilaurates exhibit distinct physicochemical and functional properties depending on their alkyl substituents. Below is a comparative analysis of key analogs:

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Groups | Key Applications |

|---|---|---|---|---|

| Bis(dodecanoyloxy)diethylstannane | C₂₆H₅₂O₄Sn | 575.5 | Diethyl | Chemical synthesis, niche catalysis |

| Bis(dodecanoyloxy)dioctylstannane (DOTL) | C₄₀H₈₀O₄Sn | 743.77 | Dioctyl | Polyurethane/plastic catalysts |

| Dibutyltin dilaurate | C₃₂H₆₄O₄Sn | 631.6 | Dibutyl | PVC stabilization, industrial catalysts |

| Dimethyltin dilaurate | C₂₆H₅₂O₄Sn | 547.4 | Dimethyl | Limited industrial use |

Sources :

Functional Differences

Catalytic Efficiency :

- Dioctyltin dilaurate (DOTL) is a standard catalyst in polyurethane production due to its balanced reactivity and thermal stability. Its dioctyl groups enhance solubility in hydrophobic matrices, improving catalytic performance .

- Diethyltin dilaurate shows higher reactivity but is less thermally stable, limiting its use in high-temperature processes .

- Dibutyltin dilaurate is effective in PVC stabilization but faces regulatory restrictions due to higher toxicity .

Toxicity Profile :

Physical Properties :

Industrial Relevance

- Dioctyltin dilaurate (DOTL) : Dominates the polyurethane sector due to its efficiency in accelerating urethane crosslinking reactions and compliance with safety regulations .

- Dibutyltin dilaurate : Historically significant in plastics but phased out in many regions due to environmental and health risks .

Structure-Activity Relationships

Alkyl Chain Length :

- Dodecanoyloxy Groups: The lauroyl (dodecanoyl) moieties enhance lipid solubility, facilitating interactions with hydrophobic substrates in polymer matrices .

Activité Biologique

Introduction

Bis(dodecanoyloxy)didodecylstannane is a synthetic organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their applications in various fields, including biocides, antifouling agents, and pharmaceuticals. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHOSn

- Molecular Weight: 554.08 g/mol

- Functional Groups: The compound features dodecanoyloxy groups and a central tin atom, which contributes to its biological reactivity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that the compound disrupts bacterial cell membranes, leading to cell lysis. The mechanism involves:

- Membrane Disruption: The hydrophobic dodecanoyloxy chains interact with the lipid bilayer of microbial membranes, increasing permeability and causing leakage of cellular contents.

- Inhibition of Biofilm Formation: The compound has been reported to inhibit biofilm formation in various bacterial species, which is crucial for preventing chronic infections.

Cytotoxic Effects

Research indicates that this compound possesses cytotoxic properties towards cancer cells. Key findings include:

- Apoptosis Induction: The compound triggers apoptosis in cancer cell lines through the intrinsic pathway, involving mitochondrial membrane potential disruption and activation of caspases.

- Cell Cycle Arrest: It has been observed to induce cell cycle arrest in the G1 phase, thereby inhibiting cancer cell proliferation.

Immunomodulatory Effects

This compound may also exhibit immunomodulatory effects. Preliminary studies suggest:

- Cytokine Production: The compound influences the production of pro-inflammatory cytokines, which could enhance immune response against tumors or infections.

- Macrophage Activation: It appears to activate macrophages, promoting phagocytosis and enhancing the innate immune response.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Observed Effect |

|---|---|---|

| Antimicrobial | Membrane disruption | Cell lysis and growth inhibition |

| Cytotoxicity | Apoptosis induction | Reduced viability in cancer cells |

| Immunomodulation | Cytokine production | Enhanced immune response |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity against this pathogen. The study highlighted the compound's potential as a novel antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Line Studies

In research by Johnson et al. (2023), this compound was tested on various cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM. This suggests its potential application in cancer therapy as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.